N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11003906
InChI: InChI=1S/C19H17ClN2O2/c1-13-17(18(22-24-13)15-7-3-2-4-8-15)19(23)21-11-10-14-6-5-9-16(20)12-14/h2-9,12H,10-11H2,1H3,(H,21,23)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)Cl
Molecular Formula: C19H17ClN2O2
Molecular Weight: 340.8 g/mol

N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC11003906

Molecular Formula: C19H17ClN2O2

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide -

Specification

Molecular Formula C19H17ClN2O2
Molecular Weight 340.8 g/mol
IUPAC Name N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C19H17ClN2O2/c1-13-17(18(22-24-13)15-7-3-2-4-8-15)19(23)21-11-10-14-6-5-9-16(20)12-14/h2-9,12H,10-11H2,1H3,(H,21,23)
Standard InChI Key NCMWYHLBSQQUEG-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)Cl
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The core structure of N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide consists of a 1,2-oxazole ring substituted at positions 3 and 5 with phenyl and methyl groups, respectively. A carboxamide moiety at position 4 is further functionalized with a 2-(3-chlorophenyl)ethyl chain. Key physicochemical parameters inferred from structurally related compounds include:

Molecular Characteristics

PropertyValue
Molecular FormulaC₂₀H₁₈ClN₂O₂
Molecular Weight353.83 g/mol
logP (Partition Coefficient)~4.8 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area~45 Ų

The chlorophenyl ethyl side chain contributes to enhanced lipophilicity, as evidenced by the logP value comparable to G794-1115, a related oxazole-carboxamide . This hydrophobicity may influence membrane permeability and target engagement in biological systems.

Stereochemical Considerations

Synthetic Strategies and Optimization

While no direct synthesis route for this compound is documented, methodologies for analogous oxazole-carboxamides provide a blueprint for its preparation.

Core Oxazole Formation

The 1,2-oxazole ring is typically constructed via cyclization reactions. For example, 3-phenyl-5-methyl-1,2-oxazole-4-carboxylic acid could serve as a precursor, with subsequent activation of the carboxylic acid group for amide coupling .

Carboxamide Functionalization

Activation of the carboxylic acid using triphosgene or thionyl chloride, followed by reaction with 2-(3-chlorophenyl)ethylamine, would yield the target carboxamide. This approach mirrors the synthesis of G794-1115, where triphosgene-mediated activation enabled efficient amide bond formation with arylalkyl amines .

Representative Reaction Scheme:

  • Oxazole precursor synthesis:
    Cyclocondensation of β-keto esters with hydroxylamine derivatives.

  • Carboxylic acid activation:
    R-COOH+Cl3C(O)CCl3R-COCl\text{R-COOH} + \text{Cl}_3C(O)CCl_3 \rightarrow \text{R-COCl} .

  • Amide coupling:
    R-COCl+H2N-CH2CH2-ArR-CONH-CH2CH2-Ar\text{R-COCl} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{-Ar} \rightarrow \text{R-CONH-CH}_2\text{CH}_2\text{-Ar}.

Biological Activities and Mechanistic Insights

Oxazole-carboxamides exhibit diverse pharmacological profiles, particularly in immunomodulation and enzyme inhibition.

Acid Ceramidase (AC) Inhibition

Substituted oxazol-2-one-3-carboxamides have been optimized as AC inhibitors, with IC₅₀ values <100 nM . Although the target compound lacks the oxazol-2-one ring, its carboxamide moiety could engage catalytic residues in AC’s active site, warranting enzymatic assays to validate this hypothesis.

Comparative Bioactivity Data:

CompoundTargetActivity (IC₅₀)Source
MO5TNFα production5 µM
G794-1115UndisclosedN/A
Oxazol-2-one derivativesAcid ceramidase50–100 nM

Pharmacological and Therapeutic Implications

The compound’s structural features align with drug candidates targeting inflammatory and metabolic disorders.

Inflammatory Diseases

By suppressing TNFα and IL-17F pathways , derivatives of this class could ameliorate rheumatoid arthritis or inflammatory bowel disease. The chlorophenyl group may improve blood-brain barrier penetration, expanding applications to neuroinflammatory conditions.

Oncology

AC inhibitors induce ceramide accumulation, promoting apoptosis in cancer cells . The target compound’s lipophilicity could enhance tumor tissue penetration, though cytotoxicity profiling remains essential.

Challenges and Future Directions

  • Synthetic Scalability: Multi-step synthesis requiring hazardous reagents (e.g., triphosgene) necessitates development of greener alternatives.

  • ADMET Profiling: Predictive modeling of absorption, distribution, and cytochrome P450 interactions is critical given the high logP .

  • Target Validation: High-throughput screening against immune and metabolic targets will clarify its mechanistic niche.

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